Fluzoparib

Overview

Description

Fluzoparib, also known as Fuzuloparib, is a small molecule, orally active poly (ADP-ribose) polymerase (PARP) inhibitor. It is being developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. for the treatment of various solid cancers, including ovarian cancer, fallopian tube cancer, primary peritoneal cancer, pancreatic cancer, breast cancer, prostate cancer, and lung cancer . This compound received its first approval in China on December 11, 2020, for the treatment of platinum-sensitive recurrent ovarian cancer in patients with germline BRCA mutation who have undergone second-line or above chemotherapy .

Mechanism of Action

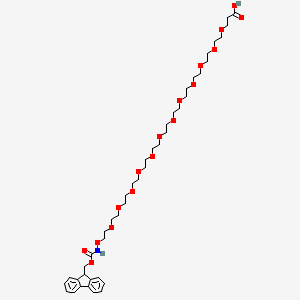

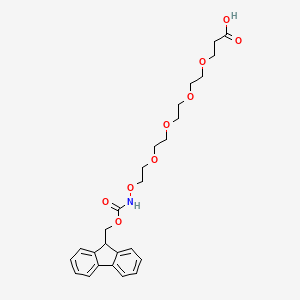

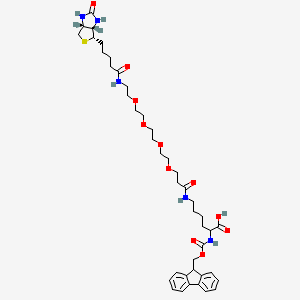

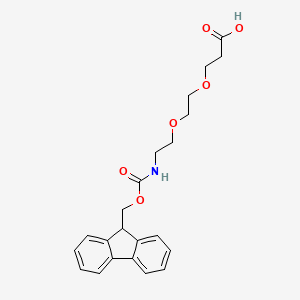

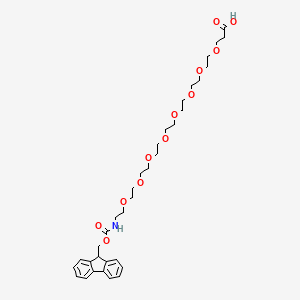

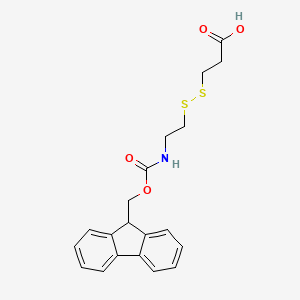

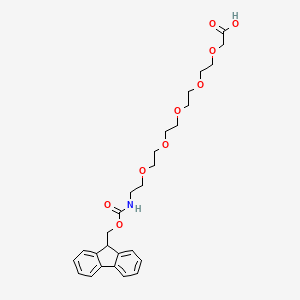

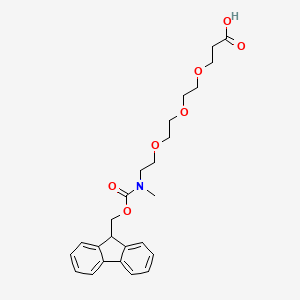

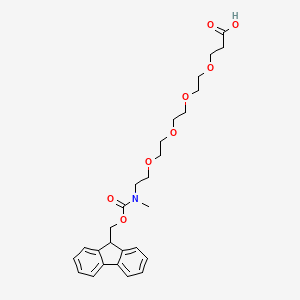

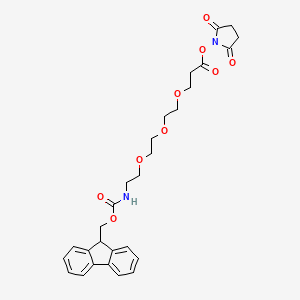

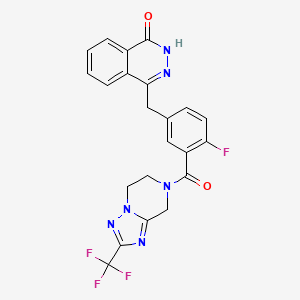

Fluzoparib, also known as Fuzuopali or 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one, is a small molecule and orally active poly (ADP-ribose) polymerase (PARP) inhibitor .

Target of Action

This compound primarily targets the poly (ADP-ribose) polymerase 1 (PARP1), a key mediator of various forms of DNA damage repair . PARP1 plays an important role in the progression of several cancer types .

Mode of Action

The enzyme PARP1 is activated by binding to DNA single-strand and double-strand breaks . This compound inhibits PARP1, leading to the synthetic lethal effect by impeding DNA repair in the treatment of cancer cells . This inhibition of DNA repair pathways leads to cell cycle arrest and prevents the proliferation of cancer cells .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA damage response pathway . This leads to the accumulation of DNA damage, resulting in cell cycle arrest and apoptosis, particularly in cells deficient in homologous recombination repair (HR), a pathway for repairing double-strand breaks in DNA .

Pharmacokinetics

This compound is taken orally twice daily . It is predominantly metabolized by CYP3A4, with the most common metabolites being mono-oxidation and subsequently hydrogenated products . This compound is mostly excreted as metabolites in urine and feces . It is a substrate of the efflux transporter P-glycoprotein .

Result of Action

The inhibition of PARP1 by this compound leads to the accumulation of DNA damage, resulting in cell cycle arrest and apoptosis . This results in the inhibition of the proliferation of cancer cells, particularly those deficient in homologous recombination repair .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of this compound . Furthermore, the presence of certain mutations, such as germline BRCA mutations, can influence the effectiveness of this compound .

Preparation Methods

The preparation of Fluzoparib involves several synthetic routes and reaction conditions. One method includes performing an acylating chlorination reaction on 5-bromo-2-fluorobenzoic acid with an acylating chlorination reagent, followed by an amidation reaction . The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Fluzoparib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Fluzoparib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is primarily used for the treatment of ovarian cancer and other solid tumors. It is also being studied for its potential use in treating pancreatic, breast, prostate, and lung cancers . In biology, this compound is used to study the role of PARP enzymes in DNA repair and genomic stability . In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of PARP inhibitors.

Comparison with Similar Compounds

Fluzoparib is part of a class of compounds known as PARP inhibitors. Similar compounds include Olaparib, Niraparib, Rucaparib, and Talazoparib. Compared to these compounds, this compound has shown promising clinical activity and a favorable safety profile in preclinical and clinical studies . Its unique chemical structure and pharmacokinetic properties make it a valuable addition to the available PARP inhibitors for cancer treatment.

Properties

IUPAC Name |

4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGXCBHXFWBOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358715-18-0 | |

| Record name | Fluzoparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluzoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUZULOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.